m-PEG7-NHS ester

Bioconjugation reproducibility PEGylation Analytical characterization

PROTAC linker-length optimization often stalls between PEG4 and PEG8, creating ambiguity in SAR interpretation. m-PEG7-NHS ester provides the critical intermediate-length building block (7 EG units, MW 465.49 Da) to resolve this gap. - Precisely 7 ethylene glycol units-eliminates polydispersity as a confounding variable in degradation assays - NHS ester enables efficient amine conjugation at pH 7.0-7.5 (hydrolysis t₁/₂ >120 min) - Defined +465.49 Da mass shift simplifies intact-MS verification for bioconjugate characterization Supplied with full analytical documentation (NMR, HPLC) ensuring batch-to-batch reproducibility.

Molecular Formula C20H35NO11
Molecular Weight 465.5 g/mol
CAS No. 874208-92-1
Cat. No. B609290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-NHS ester
CAS874208-92-1
Synonymsm-PEG7-NHS ester
Molecular FormulaC20H35NO11
Molecular Weight465.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H35NO11/c1-25-6-7-27-10-11-29-14-15-31-17-16-30-13-12-28-9-8-26-5-4-20(24)32-21-18(22)2-3-19(21)23/h2-17H2,1H3
InChIKeyWFZQJHMGKLLCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG7-NHS ester: Monodisperse PEG Linker


m-PEG7-NHS ester (CAS 874208-92-1) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative comprising a methyl-terminated PEG7 spacer (seven ethylene glycol repeat units) and an N-hydroxysuccinimide (NHS) ester reactive group. With a defined molecular weight of 465.49 Da and molecular formula C20H35NO11 , it belongs to the class of discrete-length methyl-PEG-NHS esters that enable precise, stoichiometric amine-targeted conjugation. The NHS ester reacts spontaneously with primary amines under mild aqueous conditions (pH 7–9) to form stable, irreversible amide bonds, facilitating covalent PEGylation of proteins, peptides, amine-modified oligonucleotides, and assay surfaces [1]. As a PEG-based PROTAC linker, it serves as a critical building block for assembling proteolysis-targeting chimeras by joining an E3 ligase ligand to a target-protein ligand .

Why m-PEG7-NHS ester Cannot Be Substituted


Generic substitution among methyl-PEG-NHS esters fails because PEG chain length is not a passive spacer but a conformational determinant that directly governs ternary complex geometry in PROTAC applications, conjugate hydrodynamic radius, and inter-ligand distance in heterobivalent constructs. The seven-unit PEG7 spacer occupies a specific position along the flexibility–stability continuum: shorter homologues such as PEG4 constrain rotational freedom and enforce a rigid, well-defined inter-ligand distance, while longer homologues such as PEG8–PEG12 introduce additional gauche conformations that can either productively accommodate domain motions or counterproductively bury warheads . A recent study on Retro-2-based PROTACs demonstrated explicitly that GSPT1 degradation efficiency depends on the length of the flexible PEG chain linker, confirming that linker length is an active experimental variable rather than an interchangeable commodity [1]. Furthermore, the distinction between monodisperse PEG reagents (such as m-PEG7-NHS ester with exactly 7 ethylene glycol units) and polydisperse PEG mixtures (e.g., nominal 2 kDa mPEG-NHS) critically impacts batch-to-batch reproducibility, analytical characterization of conjugates, and the precision of structure–activity relationship interpretation [2].

m-PEG7-NHS ester Comparative Evidence


Monodispersity vs. Polydisperse PEG Reagents

m-PEG7-NHS ester is a monodisperse compound with a precisely defined molecular weight of 465.49 Da, corresponding to exactly 7 ethylene glycol repeat units. In contrast, polydisperse PEG reagents such as mPEG2K-NHS ester (nominal MW ~2000 Da) are heterogeneous mixtures of molecules with a distribution of chain lengths and molecular weights [1]. This structural heterogeneity introduces variability in the number of PEG units attached per protein molecule and complicates downstream analytical characterization (e.g., mass spectrometry, SEC-MALS) [2]. The discrete nature of m-PEG7-NHS ester ensures that each conjugation event adds a predictable mass increment of 465.49 Da, enabling precise stoichiometric control and reproducible generation of conjugates with defined physicochemical properties.

Bioconjugation reproducibility PEGylation Analytical characterization

NHS Ester Hydrolysis and Conjugation pH

The NHS ester group of m-PEG7-NHS ester undergoes pH-dependent hydrolysis that directly impacts attainable conjugation yield. A systematic study of PEG-NHS ester hydrolysis kinetics by Nojima et al. (2009) demonstrated that the hydrolysis half-life exceeded 120 minutes at pH 7.4 but fell below 9 minutes at pH 9.0 [1]. This pH-dependent stability profile establishes a practical operating window: at physiological pH (7.0–7.5), the NHS ester maintains sufficient hydrolytic stability to achieve efficient amine conjugation while avoiding excessive hydrolysis that competes with the desired amide bond formation. At pH > 8.5, rapid hydrolysis outpaces amine reactivity, markedly reducing conjugation efficiency regardless of the PEG chain length [1].

NHS ester hydrolysis kinetics PEGylation optimization Amine bioconjugation

Spacer Arm Length Across PEG Homologues

The methyl-PEG-NHS ester series (MS(PEG)n) provides a homologous set of discrete-length PEGylation reagents with precisely defined spacer arm lengths. According to Thermo Fisher's MS(PEG)n product specifications, the spacer arm lengths are: MS(PEG)4 = 15.6 Å, MS(PEG)8 = 30.8 Å, MS(PEG)12 = 44.9 Å, and MS(PEG)24 = 88.2 Å [1]. By linear interpolation (each ethylene glycol unit contributes approximately 3.8 Å), the PEG7 spacer arm of m-PEG7-NHS ester has an estimated length of approximately 27 Å. This positions m-PEG7-NHS ester intermediate between the PEG4 (15.6 Å) and PEG8 (30.8 Å) standards, offering a spacer that is approximately 73% longer than PEG4 yet avoids the greater conformational flexibility of PEG8 and longer variants.

PEG spacer arm length Linker geometry Bioconjugate design

PEG Linker Length and PROTAC Degradation

In PROTAC design, PEG linker length functions as a conformational tuner that determines whether the E3 ligase and target protein can achieve the mutual orientation required for productive ubiquitination. Structure–activity relationship analyses have established that the progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude . This kinetic advantage translates into lower cellular DC₅₀ values for degradation. A 2026 study by the Retro-2 consortium further demonstrated that GSPT1 degradation depends explicitly on the length of the flexible PEG chain linker, with distinct degradation profiles observed across a series of PROTACs bearing PEG2, PEG4, and longer PEG linkers [1]. In a separate heterobivalent ligand screening platform, PEG12 linkers yielded the most potent receptor binding (readout 415.8), outperforming PEG8 (635.1), PEG4 (1311.5), and the negative control (1616.3) [2], reinforcing that linker length optimization is a critical empirical variable.

PROTAC linker optimization Ternary complex formation Targeted protein degradation

PEG Spacer Hydrophilicity and Aggregation

The PEG spacer of m-PEG7-NHS ester imparts hydrophilicity to conjugated biomolecules, directly transferring aqueous solubility to the modified protein or peptide. Hermanson (Bioconjugate Techniques) documents that PEG-containing crosslinkers increase the solubility of modified proteins compared to hydrophobic aliphatic crosslinkers, and that this solubility-enhancing effect is amplified with longer PEG chain dimensions [1]. While systematic quantitative solubility comparisons between discrete PEG4, PEG7, and PEG8 NHS esters are not available in the primary literature, the class-level principle is well established: each additional ethylene glycol unit increases the number of hydrogen-bonding ether oxygens (PEG7 contains 7 ether oxygens vs. 4 in PEG4), proportionally enhancing the hydrophilicity of the conjugate . This increased solubility directly translates into reduced protein aggregation, a critical parameter for both in vitro assay performance and in vivo pharmacokinetics of PEGylated therapeutics .

PEG solubility enhancement Protein aggregation reduction PEGylation benefits

m-PEG7-NHS ester Application Scenarios


PROTAC Library Linker Length Optimization

For PROTAC development campaigns where initial screens with PEG4 and PEG8 linkers have yielded suboptimal degradation efficiency, m-PEG7-NHS ester provides a critical intermediate-length building block. As demonstrated by the Retro-2 PROTAC study, GSPT1 degradation is explicitly dependent on PEG linker length [1], and the ability to sample PEG7 in addition to standard PEG4, PEG6, and PEG8 allows medicinal chemists to map the full linker-length–activity relationship. The NHS ester terminus enables direct conjugation to amine-containing E3 ligase ligand intermediates under mild conditions (pH 7.0–7.5) where the hydrolysis half-life exceeds 120 minutes, ensuring high coupling efficiency [2]. The monodisperse nature of m-PEG7-NHS ester guarantees that each PROTAC molecule in the resulting library carries exactly 7 ethylene glycol units, eliminating linker-length heterogeneity as a confounding variable in degradation assays.

Precision Protein PEGylation

In the PEGylation of therapeutic proteins or immunogens where regulatory-compliant characterization is required, m-PEG7-NHS ester's defined molecular weight of 465.49 Da ensures that each conjugation event adds a predictable mass, enabling unambiguous verification by intact mass spectrometry [3]. This contrasts with polydisperse PEG reagents, which generate heterogeneous conjugate populations that complicate identity testing and lot-release analytics. The intermediate spacer arm length (~27 Å) provides sufficient reach to access partially buried lysine residues while avoiding the excessive conformational flexibility of PEG12+ that can lead to entropic shielding of the protein's active site .

Amine Surface Coating and Biosensor Fabrication

For the covalent modification of amine-functionalized biosensor surfaces, microarray slides, or nanoparticle coatings, m-PEG7-NHS ester imparts a hydrophilic PEG layer that reduces nonspecific protein adsorption. The PEG7 spacer provides a surface-to-probe distance intermediate between PEG4 (15.6 Å) and PEG8 (30.8 Å) [3], which can be optimal for minimizing steric hindrance of surface-immobilized ligands while maintaining sufficient proximity for efficient analyte capture. The monodisperse nature of the reagent ensures uniform surface coverage density, a prerequisite for quantitative, reproducible biosensor responses.

ADC and Peptide-Drug Conjugate Linker Design

In ADC or peptide-drug conjugate development, m-PEG7-NHS ester serves as a non-cleavable linker component where the NHS ester reacts with lysine residues on the antibody or peptide carrier. The PEG7 spacer provides enhanced aqueous solubility of the drug-linker intermediate compared to hydrophobic aliphatic linkers, facilitating handling and conjugation in aqueous buffer [4]. The intermediate chain length balances the need for sufficient spatial separation between the antibody and the cytotoxic payload with the goal of minimizing the overall hydrodynamic radius of the ADC, which can influence tumor penetration and clearance rate.

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